molecular formula C10H18N2O3 B8116617 Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate

Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate

Cat. No. B8116617
M. Wt: 214.26 g/mol
InChI Key: NGTWQAXDOTWFGH-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-(2-Amino-ethoxy)-propionitrile hydrochloride (300 mg) was prepared by following General Procedure L starting from [2-(2-cyano-ethoxy)-ethyl]carbamic acid tert-butyl ester (430 mg) in 2M HCl in ether (2 mL).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][C:13]#[N:14])(C)(C)C.[ClH:16]>CCOCC>[ClH:16].[NH2:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][C:13]#[N:14] |f:3.4|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCOCCC#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCOCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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